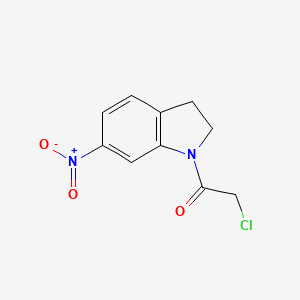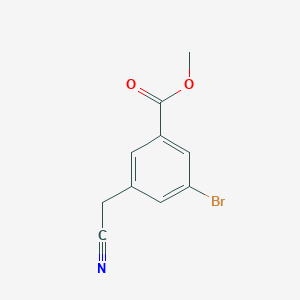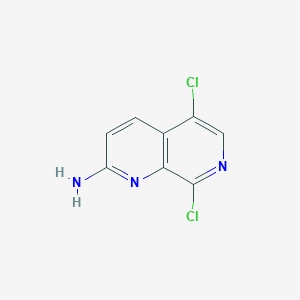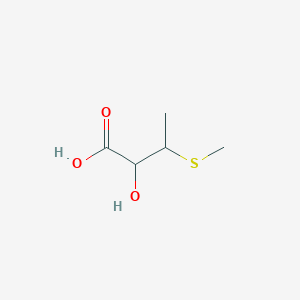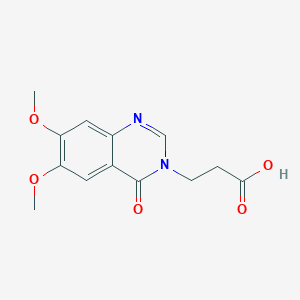
3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoic acid
概要
説明
3-(6,7-Dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoic acid (DMQPA) is a novel small molecule compound that has been studied for its potential use in a variety of scientific research applications. DMQPA is a synthetic compound that has been used in a variety of laboratory experiments and is of particular interest due to its unique properties.
科学的研究の応用
3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoic acid has been studied for its potential use in a variety of scientific research applications. It has been used in laboratory experiments to study the effects of various compounds on the biochemical and physiological processes of cells. It has also been used to study the effects of environmental pollutants on the biology of organisms. Additionally, 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoic acid has been used to study the effects of drugs on the body, and to study the effects of various drugs on the immune system.
作用機序
The mechanism of action of 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoic acid is not yet fully understood. However, it is believed that 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoic acid binds to certain proteins in the body, and this binding triggers a cascade of biochemical and physiological changes. These changes can be studied in laboratory experiments to better understand the effects of various compounds on the body.
生化学的および生理学的効果
The biochemical and physiological effects of 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoic acid have not been extensively studied. However, it is known that 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoic acid has the ability to modulate the activity of certain enzymes, hormones, and receptors. It has also been shown to have an effect on cell proliferation, apoptosis, and cell migration. Additionally, it has been shown to modulate the activity of certain transcription factors, and to affect the expression of certain genes.
実験室実験の利点と制限
The use of 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoic acid in laboratory experiments has several advantages. It is relatively easy to synthesize and is relatively inexpensive. Additionally, it is a small molecule compound, which makes it easier to work with in laboratory experiments. However, there are also some limitations to using 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoic acid in laboratory experiments. It is not a very potent compound, and its effects may vary depending on the conditions of the experiment. Additionally, its effects may not be easily reproducible.
将来の方向性
There are several potential future directions for the use of 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoic acid in scientific research. One potential direction is to study the effects of 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoic acid on the development and progression of diseases, such as cancer and neurodegenerative diseases. Additionally, 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoic acid could be used to study the effects of environmental pollutants on the biology of organisms. Finally, 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoic acid could be used to study the effects of various drugs on the body, and to study the effects of various drugs on the immune system.
特性
IUPAC Name |
3-(6,7-dimethoxy-4-oxoquinazolin-3-yl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O5/c1-19-10-5-8-9(6-11(10)20-2)14-7-15(13(8)18)4-3-12(16)17/h5-7H,3-4H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNJIHAACNFPELO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)N(C=N2)CCC(=O)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



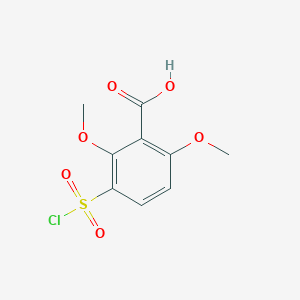
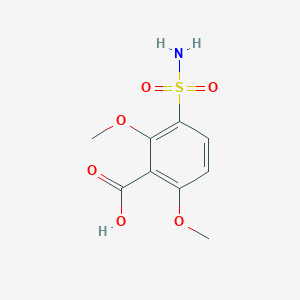
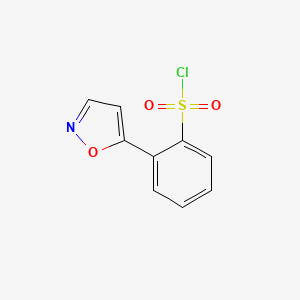
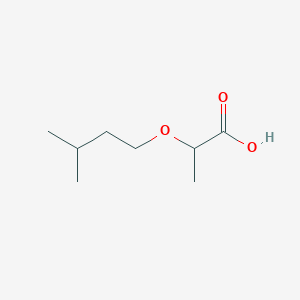
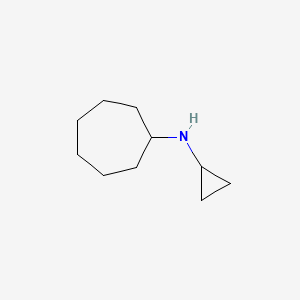
![Pentanoic acid, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B3388515.png)
![3-bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3388519.png)
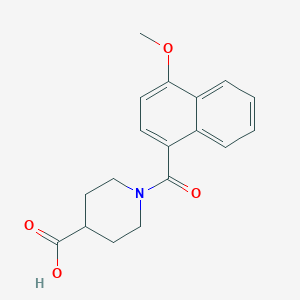
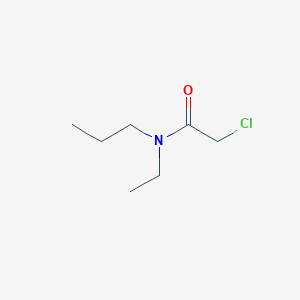
![[5-(2-Methyl-1,3-thiazol-4-yl)furan-2-yl]methanamine](/img/structure/B3388528.png)
